(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methyl-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(12-15-17-18-16(20(15)2)14-8-9-14)23(21,22)11-10-13-6-4-3-5-7-13/h3-7,10-11,14H,8-9,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQMOJWXFELSN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1C2CC2)CN(C)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.
Formation of the Phenylethenesulfonamide Moiety: This step involves the reaction of a phenylethene derivative with a sulfonamide precursor under appropriate conditions to form the desired sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- ORTEP-3 visualizations highlight planar geometry of the triazole ring, facilitating π-π stacking in protein binding .
- CMC Determination: While BAC-C12’s CMC is measured via spectrofluorometry/tensiometry, the target compound’s non-ionic nature may require alternative methods (e.g., surface tension interpolation) for accurate aggregation analysis .
- Similarity Methods : Discrepancies in similarity metrics (e.g., Tanimoto vs. Euclidean distance) emphasize the need for multi-algorithm approaches in virtual screening .
Biological Activity
(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide is a synthetic compound derived from the triazole class, which has gained attention for its potential biological activities. This article explores its biological activity through various studies, including its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazole Ring : Known for its diverse biological activities.
- Cyclopropyl Group : Imparts distinct steric and electronic properties.
- Phenylethenesulfonamide Moiety : Enhances binding interactions with biological targets.
Molecular Formula
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to inhibit certain enzymes, while the sulfonamide group can interact with amino acids in active sites of proteins.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. For instance:
- In vitro studies demonstrated that compounds with triazole structures exhibit significant activity against various bacterial strains, including resistant strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N-(...) | E. coli | 32 µg/mL |
| (E)-N-(...) | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research:
- Cell Line Studies : It has been tested on multiple cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory pathways:
- In vivo studies have shown that this compound can reduce inflammation markers in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Triazole Substitution : Variations in substituents on the triazole ring can enhance or diminish activity.
- Cyclopropyl Group : This group enhances lipophilicity and may improve membrane permeability.
- Sulfonamide Moiety : Essential for binding to target proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including our compound. Results indicated that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria.
-
Cancer Cell Line Evaluation :
- A comprehensive evaluation involving multiple cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
Q & A
Q. What synthetic routes are recommended for preparing (E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methyl-2-phenylethenesulfonamide, and how are reaction conditions optimized?
Answer: The synthesis involves cyclocondensation of hydrazide intermediates with thiourea analogs, followed by sulfonamide coupling. Safonov et al. (2020) synthesized analogous triazoles via a two-step process: (1) cyclization under reflux (70°C, ethanol, NaOH) to form the triazole core, and (2) coupling with sulfonamide precursors in DMF at room temperature . Key optimizations include:
- Solvent selection : Ethanol for cyclization (prevents byproduct formation) and DMF for coupling (enhances solubility).
- Catalyst : NaOH accelerates cyclization by deprotonating intermediates.
- Temperature control : Higher yields (82%) at 70°C vs. lower temperatures (60% at 50°C) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 70°C, 6h, NaOH | 82 | |
| Sulfonamide Coupling | DMF, RT, 24h | 75 |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and the E-configuration via coupling constants (e.g., vinyl protons at δ 6.8–7.2 ppm with J = 15–16 Hz) .
- X-ray Crystallography : Definitive proof of stereochemistry and molecular packing, as demonstrated for a related triazole sulfonamide by Fun et al. (2011) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 432.1542) .
Q. How does the E-configuration of the ethenesulfonamide group influence bioactivity?
Answer: The E-configuration minimizes steric clashes between the phenyl and triazole-methyl groups, enhancing binding to hydrophobic enzyme pockets. Verification methods include:
- NOESY NMR : Absence of cross-peaks between vinyl protons and the triazole-methyl group confirms the trans arrangement .
- X-ray Diffraction : Resolves bond angles (e.g., C=C-SO2 dihedral angle of 172°) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across assays?
Answer: Discrepancies may arise from assay-specific factors (e.g., cell line sensitivity, compound solubility). Mitigation approaches:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cell-based cytotoxicity (e.g., MTT assay) .
- Purity Checks : HPLC (>95% purity) eliminates confounding impurities .
- Standardized Protocols : Hotsulia et al. (2019) resolved cytotoxicity variability by standardizing DMSO concentrations (<0.1%) .
Q. How are computational methods used to predict target binding and selectivity?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., cytochrome P450). The cyclopropyl group enhances hydrophobic interactions, reducing binding free energy (-9.2 kcal/mol) .
- Molecular Dynamics (GROMACS) : Simulates ligand-target stability over 100 ns, identifying critical hydrogen bonds (e.g., sulfonamide-O⋯His-259) .
- Pharmacophore Modeling : Highlights essential features (e.g., triazole N3 for hydrogen bonding) .
Q. How do substituent variations at the triazole 4-position affect pharmacological profiles?
Answer:
- Cyclopropyl vs. Cyclohexyl : Increased lipophilicity (LogP 3.5 vs. 2.1) improves blood-brain barrier penetration but may reduce solubility .
- Methyl vs. Allyl : Allyl groups introduce π-π stacking with aromatic enzyme residues, enhancing antifungal activity (IC50 8.7 μM vs. 12.3 μM) .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (R) | LogP | IC50 (μM) | Target | Reference |
|---|---|---|---|---|
| Cyclopropyl | 2.1 | 12.3 | CYP51 (Fungal) | |
| Cyclohexyl | 3.5 | 8.7 | CYP51 (Fungal) |
Q. What methodologies optimize reaction yields for introducing the cyclopropyl group?
Answer:
- Precursor Activation : Use cyclopropanecarboxylic acid chloride with triazole amines in THF .
- Catalysis : CuI (5 mol%) accelerates SN2 displacement, improving yields from 50% to 78% .
- Workup : Extract with ethyl acetate (3×) to recover unreacted starting material .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
